Cas no 156162-08-2 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI))

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI) structure
156162-08-2 structure
Nome del prodotto:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI)
Numero CAS:156162-08-2
MF:C25H26O7
MW:438.469748020172
CID:225003

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-(9CI)
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)
    • (+)-ErysenegalenseinI
    • Erysenegalensein I
    • CID 101663505
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI)
    • 5,2',4'-Trihydroxy-8-prenyl-6'',6''-dimethyl-4'',5''-dihydropyrano[2'',3'':7,6]isoflavone
    • Inchi: 1S/C25H26O7/c1-12(2)5-7-15-23-16(10-19(28)25(3,4)32-23)21(29)20-22(30)17(11-31-24(15)20)14-8-6-13(26)9-18(14)27/h5-6,8-9,11,19,26-29H,7,10H2,1-4H3
    • Chiave InChI: HTKPKXLWWXOBKB-UHFFFAOYSA-N
    • Sorrisi: O1C2C(C/C=C(\C)/C)=C3C(C(C(C4C=CC(=CC=4O)O)=CO3)=O)=C(C=2CC(C1(C)C)O)O

Proprietà calcolate

  • Massa esatta: 438.168
  • Massa monoisotopica: 438.168
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 3
  • Complessità: 783
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 116
  • XLogP3: 2.912

Proprietà sperimentali

  • Densità: 1.355±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 699.4±55.0 °C(Predicted)
  • pka: 6.66±0.60(Predicted)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD